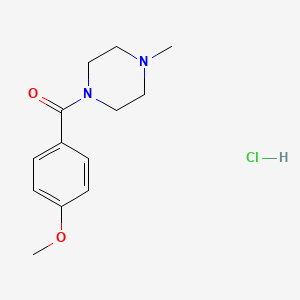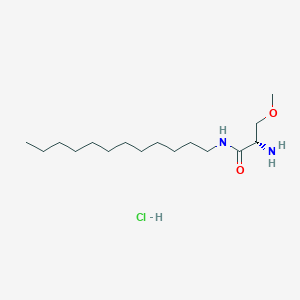
o-Methyl-serine dodecylamide hydrochloride
Vue d'ensemble
Description
MSDH is a synthetic lysosomotropic detergent . It is known to accumulate selectively in lysosomes .
Synthesis Analysis
MSDH has unexpected chemical properties. At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 . The partitioning of MSDH into the liposome membrane is immediate and causes the leakage of small fluorophores, unless the ratio between MSDH and lipids is kept low .Molecular Structure Analysis
The molecular formula of MSDH is C16H35ClN2O2 . It has an average mass of 322.914 Da and a monoisotopic mass of 322.238708 Da .Chemical Reactions Analysis
The effect of MSDH on lipid membranes is highly pH-dependent . At neutral pH, the partitioning of MSDH into the liposome membrane is immediate and causes the leakage of small fluorophores, unless the ratio between MSDH and lipids is kept low . At pH 5, the partitioning of MSDH into the membrane is kinetically impeded since MSDH is charged and a high ratio between MSDH and the lipids is required to permeabilize the membrane .Physical And Chemical Properties Analysis
MSDH has a molecular weight of 322.91 g/mol . Its percent composition is C, 59.51%; H, 10.93%; Cl, 10.98%; N, 8.68%; O, 9.91% .Applications De Recherche Scientifique
Lysosomal Interactions and Cell Toxicity
O-methyl-serine dodecylamine hydrochloride (MSDH) has been studied for its interactions with lipid bilayer membranes, particularly its selective accumulation in lysosomes. This lysosomotropic detergent shows pH-dependent effects on lipid membranes, influencing the permeabilization of membranes and inducing apoptotic cell death at high concentrations. Its ability to cause lysosomal rupture in macrophage-like cells, leading to apoptosis, has been noted in scientific studies (Villamil Giraldo et al., 2020); (Li et al., 2000).
Effects on Tumor Cell Lines
Research has also explored the effects of MSDH on tumor cell lines. Three lysosomotropic detergents, including MSDH, were tested against human tumor cell lines such as HCT116, RCA, and MCF-7, demonstrating dose-related cytotoxicity and apoptosis-like cell death (Dubowchik et al., 1995).
Potential in Drug Delivery Systems
Studies have suggested the potential of MSDH in drug delivery systems. For instance, its ability to spontaneously form vesicles at physiological pH and disassemble below pH 6.4 indicates its potential use in delivering molecular cargo into cells. The reversible aggregation of MSDH into closed vesicles under cytosolic conditions opens up possibilities for its application in targeted drug delivery (Villamil Giraldo et al., 2016).
Interaction with Serine Metabolism
MSDH has been associated with studies involving serine metabolism. For instance, the synthesis of optically active O-methyl-D-serine, an intermediate in the synthesis of important drugs like Lacosamide, implicates the use of MSDH in pharmaceutical synthesis processes (Wang et al., 2012).
Role in Apoptosis of B-Lymphocytes
MSDH has been identified as playing a role in apoptosis of B-lymphocytes during germinal center reactions. The study demonstrates that lysosomal leakage induced by MSDH leads to apoptosis in a caspase-3-independent manner, suggesting its potential for therapeutic application in immune response modulation (van Nierop et al., 2006).
Other Relevant Studies
Other studies have examined the thermodynamic properties of similar compounds and their interactions with cellular components, which could be relevant to understanding the broader applications of MSDH in scientific research (Lisi et al., 1988).
Mécanisme D'action
MSDH stimulates cell death . After apoptosis, it may activate procaspase 3-like proteases and cause partial lysosomal rupture . MSDH vesicles are taken up by endocytosis . As the pH of the endosomal compartment progressively drops, MSDH vesicles disassemble, leading to a high concentration of increasingly charged MSDH in small aggregates inside the lysosomes .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-N-dodecyl-3-methoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-16(19)15(17)14-20-2;/h15H,3-14,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSFBIMLKNBML-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015073 | |
| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Methyl-serine dodecylamide hydrochloride | |
CAS RN |
2074614-60-9 | |
| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




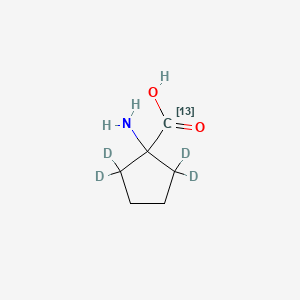
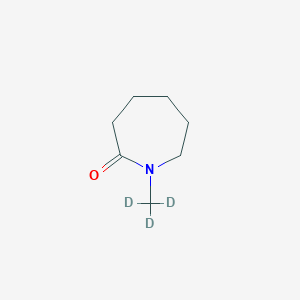



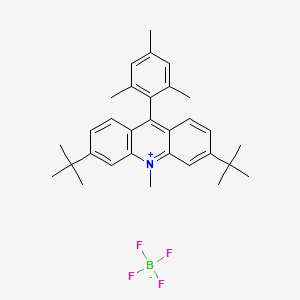

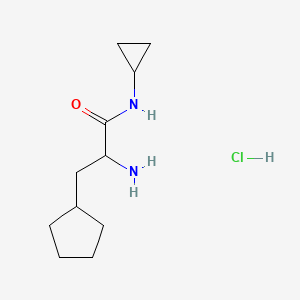
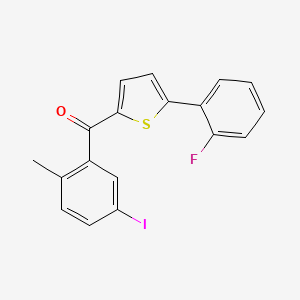
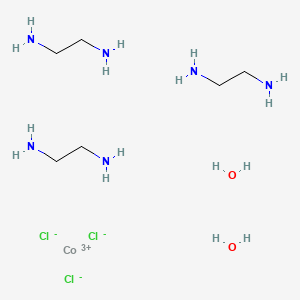
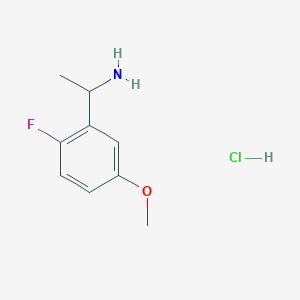
![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)
